2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Overview
Description
“2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a quinoline core, which is known for its biological activity, and a dithiolo ring, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the dithiolo ring: This step may involve the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.
Attachment of the ethylphenoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate phenol and methoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a therapeutic agent due to the biological activity associated with quinoline derivatives.
Medicine
In medicinal chemistry, the compound could be explored for its potential to act as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone” would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.
Disruption of cellular processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine, which are known for their antimalarial activity.
Dithiolo compounds: Molecules containing dithiolo rings, which may have unique electronic properties.
Uniqueness
The uniqueness of “2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone” lies in its combination of a quinoline core with a dithiolo ring and additional functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S3/c1-5-14-6-8-15(9-7-14)27-13-19(25)24-18-11-10-16(26-4)12-17(18)20-21(23(24,2)3)29-30-22(20)28/h6-12H,5,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIOWQJRXWWFSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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